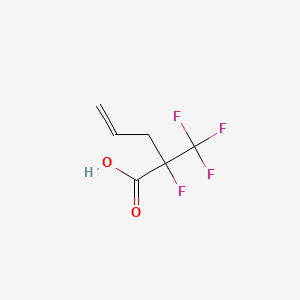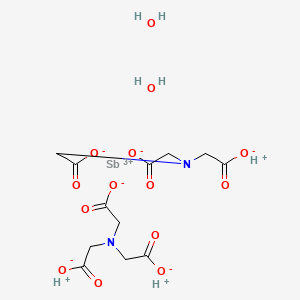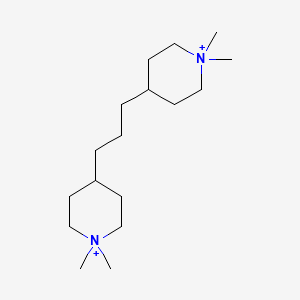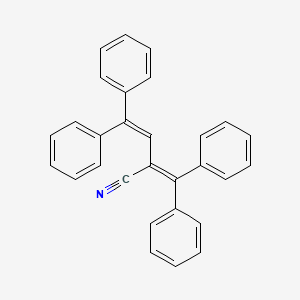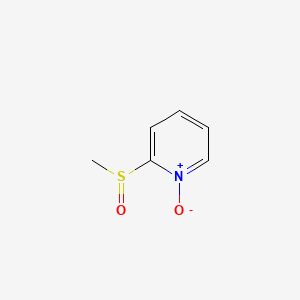
2-(Methylsulfinyl)pyridine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfinyl)pyridine 1-oxide is a heterocyclic organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a methylsulfinyl group at the 2-position and an oxide group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfinyl)pyridine 1-oxide can be achieved through several methods. One common approach involves the oxidation of 2-(Methylthio)pyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Another method involves the use of Grignard reagents, where the addition of Grignard reagents to pyridine N-oxides in the presence of acetic anhydride or DMF results in the formation of 2-substituted pyridine N-oxides
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, the scalability of these methods makes them suitable for commercial production .
化学反应分析
Types of Reactions
2-(Methylsulfinyl)pyridine 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the sulfinyl and oxide groups makes it a versatile compound for different transformations.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids, potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: 2-(Methylthio)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-(Methylsulfinyl)pyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-(Methylsulfinyl)pyridine 1-oxide involves its interaction with molecular targets and pathways within biological systems. The sulfinyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes . Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
相似化合物的比较
2-(Methylsulfinyl)pyridine 1-oxide can be compared with other similar compounds, such as pyridine N-oxides and sulfinyl-substituted pyridines. These compounds share similar structural features but differ in their reactivity and applications.
Pyridine N-oxides: These compounds have an oxide group at the 1-position of the pyridine ring, similar to this compound.
Sulfinyl-Substituted Pyridines: Compounds with sulfinyl groups at different positions on the pyridine ring exhibit varying reactivity and applications.
List of Similar Compounds
- Pyridine N-oxide
- 2-(Methylthio)pyridine
- 2-(Methylsulfonyl)pyridine
- 3-(Methylsulfinyl)pyridine
- 4-(Methylsulfinyl)pyridine
属性
CAS 编号 |
75853-85-9 |
|---|---|
分子式 |
C6H7NO2S |
分子量 |
157.19 g/mol |
IUPAC 名称 |
2-methylsulfinyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H7NO2S/c1-10(9)6-4-2-3-5-7(6)8/h2-5H,1H3 |
InChI 键 |
OPELUKGFPXWHAW-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)C1=CC=CC=[N+]1[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


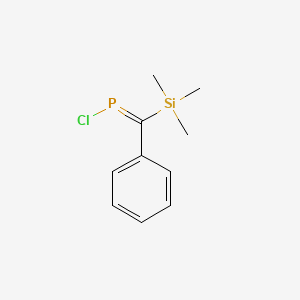
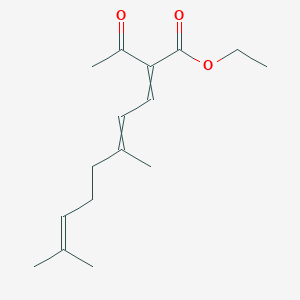
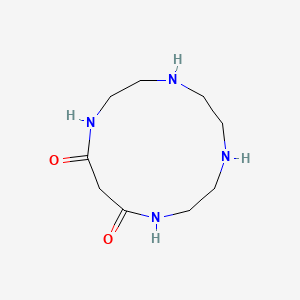

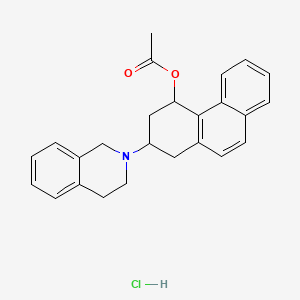
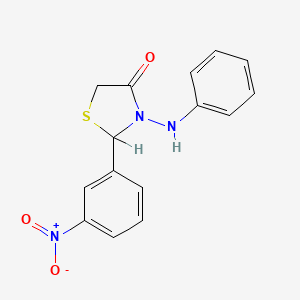
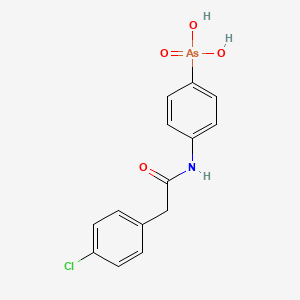
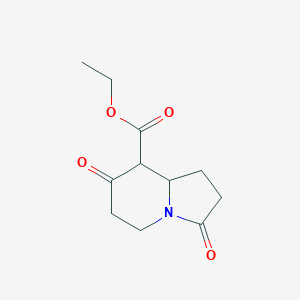
![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)
![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)
